1-(2-fluorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H20FNO3S2 and its molecular weight is 333.44. The purity is usually 95%.
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Scientific Research Applications
Oligoribonucleotide Synthesis
This compound is used as a protecting group in oligoribonucleotide synthesis . It protects the 2′-hydroxy functions in the synthesis of oligoribonucleotides . The final unblocking process must be carried out above pH 3 if hydrolytic cleavage and migration are to be avoided .
Neurotensin Receptor Type 2 Compound
Although the exact compound is not mentioned, a related compound has been identified as a selective nonpeptide Neurotensin Receptor Type 2 compound . This suggests potential applications in neurology and neuroscience.
Activator of Glucagon-like Peptide 1 (GLP1) Receptor
A related compound has been identified as an activator of the glucagon-like peptide 1 (GLP1) receptor . This suggests potential applications in the treatment of obesity, type 2 diabetes mellitus, insulin resistance, hyperinsulinemia, glucose intolerance, hyperglycemia, and various diabetic complications .
Treatment of Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)
The same compound that activates the GLP1 receptor can also be used in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Treatment of Cardiovascular Diseases
The GLP1 receptor activator can also be used in the treatment of hypertension, atherosclerosis, peripheral arterial disease, stroke, cardiomyopathy, atrial fibrillation, heart failure, and coronary heart disease .
Treatment of Neuropathy
The GLP1 receptor activator can also be used in the treatment of neuropathy .
Mechanism of Action
Target of Action
Similar compounds have been used to target yeast casein kinase of candida albicans for antifungal drug development .
Mode of Action
It’s known that when similar compounds are used to protect the 2′-hydroxy functions in the synthesis of certain oligoribonucleotides, the final unblocking process must be carried out above ph 3 if hydrolytic cleavage and migration are to be avoided .
Biochemical Pathways
Similar compounds have been used in the synthesis of oligoribonucleotides, suggesting a potential role in nucleic acid biochemistry .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cell lines .
Action Environment
It’s known that the stability of similar compounds can be affected by ph levels .
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)10-12-4-2-3-5-13(12)15/h2-5,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKLLNBQRJJRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.